![molecular formula C13H10INO B11796331 (6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone](/img/structure/B11796331.png)
(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C₁₃H₁₀INO and a molecular weight of 323.13 g/mol . This compound is characterized by the presence of an iodo group at the 6th position, a methyl group at the 5th position of the pyridine ring, and a phenyl group attached to the methanone moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of (6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and benzene derivatives.
Methylation: The methyl group is introduced at the 5th position of the pyridine ring using methylating agents.
Coupling Reaction: The pyridine derivative is then coupled with a benzene derivative through a carbonylation reaction to form the methanone moiety.
Analyse Chemischer Reaktionen
(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-2-yl-methanones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like copper catalysts, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate its detailed mechanism of action .
Vergleich Mit ähnlichen Verbindungen
(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone can be compared with other similar compounds, such as:
Furan-2-yl(phenyl)methanone: This compound has a furan ring instead of a pyridine ring and exhibits different biological activities.
Pyridin-2-yl-methanone: Similar in structure but lacks the iodo and methyl groups, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C13H10INO |
---|---|
Molekulargewicht |
323.13 g/mol |
IUPAC-Name |
(6-iodo-5-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10INO/c1-9-7-11(8-15-13(9)14)12(16)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
ZFBOZGDFLLGZJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1I)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.